N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C18H22N8O2 and its molecular weight is 382.428. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Several studies have focused on synthesizing and testing derivatives related to the triazine and quinazolinone components for their antitumor activities. For instance, the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid and their testing as inhibitors of tumor cell growth highlights the potential antitumor applications of related compounds (Forsch, Wright, & Rosowsky, 2002). Another study on the synthesis of 3-benzyl-4(3H)quinazolinone analogues and their evaluation for in vitro antitumor activity demonstrates the potential of quinazolinone derivatives in cancer treatment (Al-Suwaidan et al., 2016).
Antimicrobial Activity
Research into the antimicrobial properties of triazine and quinazolinone derivatives is also significant. A study on the synthesis and antimicrobial activity of 1,2,3-triazoles containing quinoline moiety suggests the potential of these compounds to combat bacterial and fungal infections (Sumangala et al., 2010).
Synthesis and Characterization
The chemical synthesis of related compounds provides insight into the versatility and potential applications of these chemicals. For instance, the synthesis of bis-functional melamine derivatives and their polycondensates explores the chemical properties and potential uses of triazine derivatives in various applications (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980). Another study on the synthesis of potential antitubercular and antimicrobial s-triazine-based scaffolds via Suzuki cross-coupling reaction highlights the methodological advancements in synthesizing compounds with potential therapeutic applications (Patel, Patel, Kumari, Rajani, & Chikhalia, 2012).
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8O2/c1-24(2)17-21-14(22-18(23-17)25(3)4)9-19-15(27)10-26-11-20-13-8-6-5-7-12(13)16(26)28/h5-8,11H,9-10H2,1-4H3,(H,19,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTVIAMMXGBXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=NC3=CC=CC=C3C2=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.